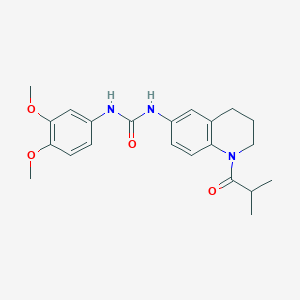

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a derivative of tetrahydroisoquinoline with a urea functional group. This class of compounds has been identified for its potential as selective antagonists of the TRPM8 channel receptor, which is implicated in prostate cancer cell proliferation. The presence of the urea function and the tetrahydroisoquinoline system are essential for the activity of these compounds against the TRPM8 receptor .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline-derived ureas involves a three-component reaction. This process includes the use of 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride. The reaction yields 1-(4-haloisoquinolin-1-yl)ureas, which can be further diversified through palladium-catalyzed Suzuki-Miyaura coupling reactions . Although the specific synthesis of 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is not detailed, the methodologies described provide a foundation for the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline-derived ureas is critical for their activity as TRPM8 antagonists. Structure-activity relationship studies have shown that bis(1-aryl-6,7dimethoxy-1,2,3,4-tetrahydroisoquinolyl)ureas exhibit higher activity than their mono-tetrahydroisoquinoline counterparts. Additionally, trans isomers are more active than cis isomers, and aryl substituents at the isoquinoline C-1 position are preferred over alkyl groups. Electron-withdrawing substituents, such as fluorine, enhance the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydroisoquinoline-derived ureas are characterized by their efficiency and mild reaction conditions. The three-component reaction leading to the formation of 1-(4-haloisoquinolin-1-yl)ureas is a key step in generating a library of these compounds. The subsequent Suzuki-Miyaura coupling allows for the introduction of various substituents, which can be tailored to optimize the activity and selectivity of the urea derivatives towards the TRPM8 receptor .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea are not explicitly provided in the data, the properties of tetrahydroisoquinoline-derived ureas in general can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties suitable for biological assays. Their solubility, stability, and reactivity can be influenced by the nature of the substituents on the tetrahydroisoquinoline and urea moieties .

Scientific Research Applications

Synthesis and Fluorescence Studies

- Compounds with structural similarities have been synthesized and attached to nucleosides for the purpose of synthesizing labeled oligonucleotides, which show appreciable fluorescence. This application is significant in the field of biochemistry for studying the structure and function of nucleic acids (S. Singh & Ramendra K. Singh, 2006).

Chemical Synthesis and Characterization

- Novel synthesis methods have been developed for compounds that include functionalities similar to the query compound. These methods are crucial for advancing chemical synthesis techniques and for creating new compounds with potential biological activities (S. Phillips & R. Castle, 1980).

Potential Antiprostate Cancer Agents

- Tetrahydroisoquinoline derivatives containing urea functions have been identified as selective TRPM8 channel receptor antagonists. Some of these compounds were found to be active in reducing the growth of LNCaP prostate cancer cells, indicating potential applications in cancer therapy (L. De Petrocellis et al., 2016).

Ligands for Anion Complexation

- Macrocyclic bis(ureas) based on diphenylurea have been synthesized and act as complexing agents towards a series of anions. This application is important for the development of new materials for selective ion recognition and separation (Claudia Kretschmer et al., 2014).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-11-5-6-15-12-16(7-9-18(15)25)23-22(27)24-17-8-10-19(28-3)20(13-17)29-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOKCAYXWGCHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3009981.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)